4-Methoxy-3-nitrobenzoyl chloride
Overview
Description
4-Methoxy-3-nitrobenzoyl chloride is an organic compound with the molecular formula C8H6ClNO4. It is a derivative of benzoyl chloride, characterized by the presence of a methoxy group (-OCH3) and a nitro group (-NO2) on the benzene ring. This compound is primarily used as an intermediate in organic synthesis and has various applications in scientific research and industry.
Mechanism of Action
Target of Action
4-Methoxy-3-nitrobenzoyl chloride is a benzoyl chloride derivative . It is a reactive acylating agent that can interact with various biological targets such as carboxylic acids, alcohols, and amines . These targets play crucial roles in various biochemical reactions and pathways.
Mode of Action
The compound interacts with its targets through acylation, a process where it introduces an acyl group into a molecule . This interaction results in the formation of respective carboxylic anhydrides, esters, and amides . The nitro group (−NO2) in the compound, like the carboxylate anion, is a hybrid of two equivalent resonance structures . This structure has a full positive charge on nitrogen and a half-negative charge on each oxygen .
Biochemical Pathways
It’s known that the compound was used in the synthesis of 4-amino-1,5-naphthalenedisulphonate acid monosodium salt, an intermediate employed in the synthesis of a modified suramin molecule . Suramin is a medication used to treat African sleeping sickness and river blindness, indicating that the compound may play a role in these biochemical pathways.
Result of Action
The molecular and cellular effects of this compound’s action are largely dependent on the specific biochemical pathways it affects. As an acylating agent, it can modify the structure of target molecules, potentially altering their function. For instance, it has been used in the synthesis of a modified suramin molecule , which could have different therapeutic effects compared to the original molecule.
Biochemical Analysis
Biochemical Properties
The biochemical properties of 4-Methoxy-3-nitrobenzoyl chloride are not well-studied. It is known that benzoyl chloride derivatives can participate in various biochemical reactions. For instance, they can undergo nucleophilic substitution reactions
Molecular Mechanism
It is known that benzoyl chloride derivatives can undergo nucleophilic substitution reactions
Preparation Methods
Synthetic Routes and Reaction Conditions: 4-Methoxy-3-nitrobenzoyl chloride can be synthesized from 4-methoxy-3-nitrobenzoic acid. The typical synthetic route involves the reaction of 4-methoxy-3-nitrobenzoic acid with thionyl chloride (SOCl2) or oxalyl chloride (COCl)2 under reflux conditions. The reaction proceeds as follows:
4-Methoxy-3-nitrobenzoic acid+SOCl2→4-Methoxy-3-nitrobenzoyl chloride+SO2+HCl
Industrial Production Methods: In industrial settings, the production of this compound typically involves large-scale reactions using similar reagents and conditions as in laboratory synthesis. The process is optimized for yield and purity, often involving purification steps such as distillation or recrystallization.
Chemical Reactions Analysis
Types of Reactions: 4-Methoxy-3-nitrobenzoyl chloride undergoes various chemical reactions, including:
Nucleophilic Substitution: Reaction with nucleophiles such as amines, alcohols, and thiols to form amides, esters, and thioesters, respectively.
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas (H2) in the presence of a catalyst or using metal hydrides.
Hydrolysis: Reaction with water or aqueous bases to form 4-methoxy-3-nitrobenzoic acid.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents like ammonia (NH3), ethanol (C2H5OH), and thiols (RSH) under mild to moderate conditions.
Reduction: Catalysts such as palladium on carbon (Pd/C) or metal hydrides like lithium aluminum hydride (LiAlH4).
Hydrolysis: Aqueous sodium hydroxide (NaOH) or hydrochloric acid (HCl).
Major Products:
Amides, Esters, and Thioesters: Formed from nucleophilic substitution reactions.
4-Methoxy-3-nitroaniline: Formed from the reduction of the nitro group.
4-Methoxy-3-nitrobenzoic acid: Formed from hydrolysis.
Scientific Research Applications
4-Methoxy-3-nitrobenzoyl chloride is utilized in various scientific research applications, including:
Chemistry: As an intermediate in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.
Biology: In the modification of biomolecules for studying enzyme mechanisms and protein interactions.
Medicine: As a precursor in the synthesis of potential therapeutic agents.
Industry: In the production of dyes, pigments, and other specialty chemicals.
Comparison with Similar Compounds
4-Methoxy-3-nitrobenzoyl chloride can be compared with other benzoyl chloride derivatives, such as:
4-Methyl-3-nitrobenzoyl chloride: Similar structure but with a methyl group instead of a methoxy group.
3-Methoxybenzoyl chloride: Lacks the nitro group, affecting its reactivity and applications.
4-Nitrobenzoyl chloride: Lacks the methoxy group, influencing its chemical behavior and uses.
Uniqueness: The presence of both methoxy and nitro groups in this compound imparts unique reactivity and versatility, making it valuable in various synthetic and research applications.
Properties
IUPAC Name |
4-methoxy-3-nitrobenzoyl chloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6ClNO4/c1-14-7-3-2-5(8(9)11)4-6(7)10(12)13/h2-4H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FUXMQFBGQSNVBM-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C(=O)Cl)[N+](=O)[O-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6ClNO4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50495068 | |
Record name | 4-Methoxy-3-nitrobenzoyl chloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50495068 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
215.59 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
10397-28-1 | |
Record name | 4-Methoxy-3-nitrobenzoyl chloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50495068 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
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Synthesis routes and methods II
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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